molecular formula C4H10Cl2N4O B1378588 5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride CAS No. 1797101-39-3

5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride

Cat. No.: B1378588
CAS No.: 1797101-39-3
M. Wt: 201.05 g/mol
InChI Key: GGMOSMOWWWJTKL-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride typically involves the reaction of ethylenediamine with a suitable precursor that introduces the oxadiazole ring. One common method involves the cyclization of a hydrazide derivative with an appropriate carboxylic acid or ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction conditions often require heating and an inert atmosphere to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential antimicrobial and antiviral properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical reactivity.

    1,3,4-Thiadiazole derivatives: These compounds have a sulfur atom in place of the oxygen in the oxadiazole ring and show comparable biological activities.

    1,2,4-Triazole derivatives: These compounds have a similar nitrogen-rich ring structure and are used in various medicinal and industrial applications.

Uniqueness

5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which can influence its solubility and stability. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

5-(2-aminoethyl)-1,3,4-oxadiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O.2ClH/c5-2-1-3-7-8-4(6)9-3;;/h1-2,5H2,(H2,6,8);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMOSMOWWWJTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NN=C(O1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
Reactant of Route 2
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5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
Reactant of Route 3
5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
Reactant of Route 4
5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
Reactant of Route 5
5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride
Reactant of Route 6
5-(2-Aminoethyl)-1,3,4-oxadiazol-2-amine dihydrochloride

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